molecular formula C19H19FN4O2 B11185911 1-(4-fluorophenyl)-3-(furan-2-ylmethyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

1-(4-fluorophenyl)-3-(furan-2-ylmethyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

Cat. No.: B11185911
M. Wt: 354.4 g/mol
InChI Key: SVNHZFLRZYHKRK-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-3-(furan-2-ylmethyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a complex organic compound that features a unique combination of fluorophenyl, furan, and pyrimido[1,2-a][1,3,5]triazinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-3-(furan-2-ylmethyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, such as 4-fluoroaniline and furan-2-carbaldehyde. These intermediates undergo condensation reactions, cyclization, and subsequent functional group modifications to yield the final product. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and catalysts to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The goal is to achieve a cost-effective and efficient production process that meets the demands of large-scale applications.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-3-(furan-2-ylmethyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a catalyst or under elevated temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce alcohols or amines. Substitution reactions result in the replacement of the fluorine atom with the nucleophile, leading to a variety of substituted derivatives.

Scientific Research Applications

1-(4-fluorophenyl)-3-(furan-2-ylmethyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure.

    Industry: The compound is investigated for its potential use in materials science, including the development of novel polymers and advanced materials.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-3-(furan-2-ylmethyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorophenyl)-3-(furan-2-ylmethyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one
  • 1-(4-bromophenyl)-3-(furan-2-ylmethyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one
  • 1-(4-methylphenyl)-3-(furan-2-ylmethyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

Uniqueness

1-(4-fluorophenyl)-3-(furan-2-ylmethyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties

Properties

Molecular Formula

C19H19FN4O2

Molecular Weight

354.4 g/mol

IUPAC Name

1-(4-fluorophenyl)-3-(furan-2-ylmethyl)-7,8-dimethyl-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one

InChI

InChI=1S/C19H19FN4O2/c1-13-14(2)21-19-23(16-7-5-15(20)6-8-16)11-22(12-24(19)18(13)25)10-17-4-3-9-26-17/h3-9H,10-12H2,1-2H3

InChI Key

SVNHZFLRZYHKRK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C2N(CN(CN2C1=O)CC3=CC=CO3)C4=CC=C(C=C4)F)C

Origin of Product

United States

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